

NMS-P515: A Technical Guide to a Stereospecific PARP1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NMS-P515

Cat. No.: B8609429

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Introduction

NMS-P515 is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] As a member of the isoindolinone carboxamide chemical class, **NMS-P515** has demonstrated significant preclinical anti-tumor activity, positioning it as a compound of interest for further oncological research and development.[2][4] This technical guide provides a comprehensive overview of **NMS-P515**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **NMS-P515**, facilitating a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of **NMS-P515**

Parameter	Value	Cell Line	Reference
Biochemical Activity			
PARP1 Kd	16 nM	-	[1][2]
PARP2 KD	> 10 µM	-	[2]
PARP3 KD	> 10 µM	-	[2]
TNKS1 KD	> 10 µM	-	[2]
Cellular Activity			
PARP1 IC50	27 nM	HeLa	[1][3]

Table 2: In Vivo Efficacy of **NMS-P515** in Capan-1 Xenograft Model

Treatment Group	Dosage & Administration	Maximal Tumor Growth Inhibition	Maximum Body Weight Loss	Reference
NMS-P515 (monotherapy)	80 mg/kg, oral, once daily for 12 days	48%	6%	[2][4]

Mechanism of Action and Signaling Pathways

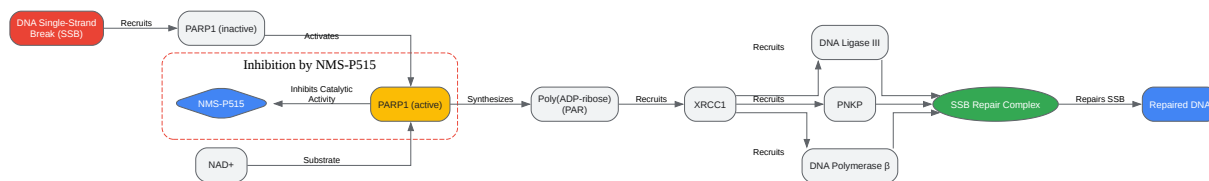
PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

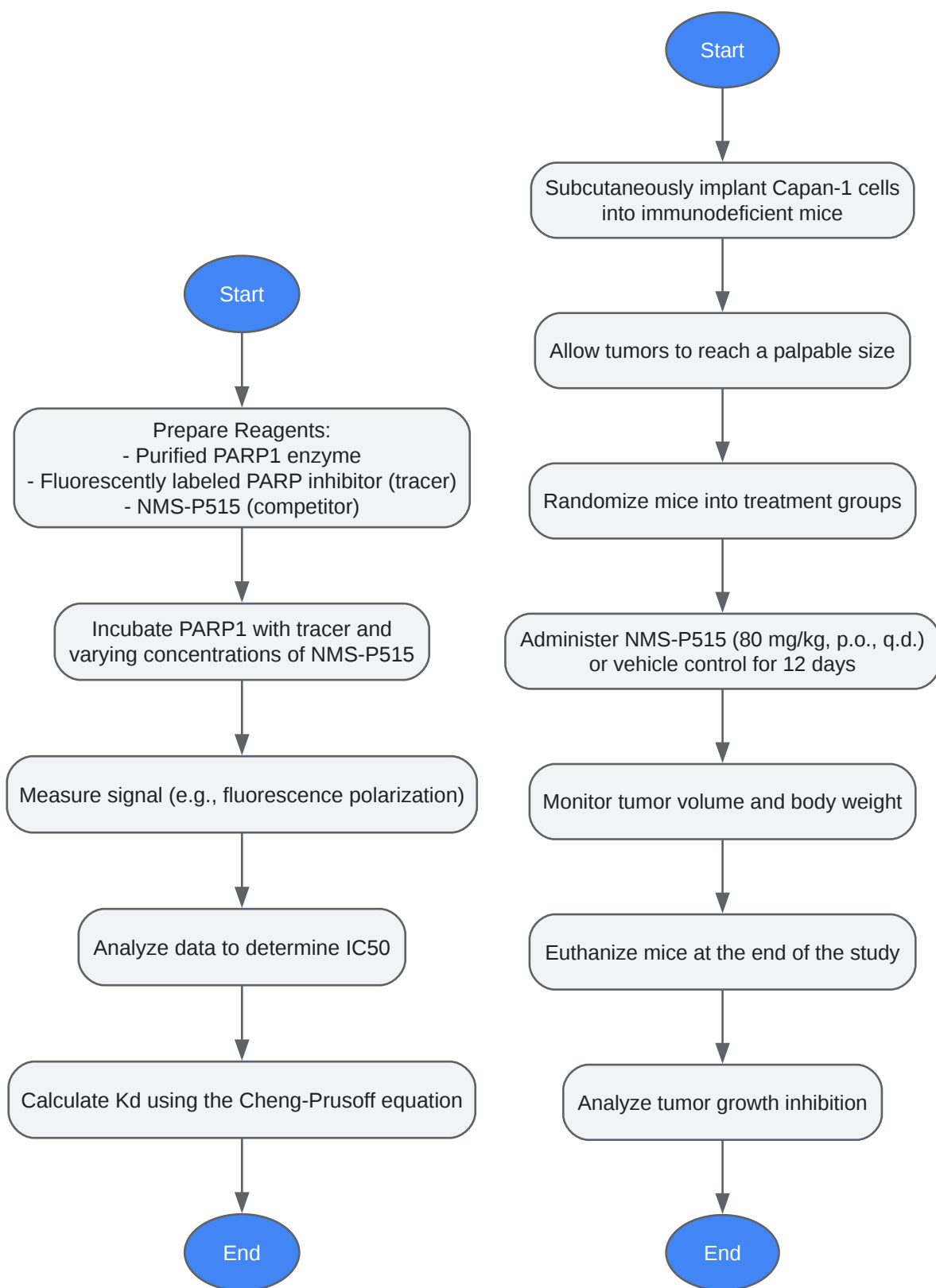
NMS-P515 exerts its therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP1 by **NMS-P515** leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted

into toxic double-strand breaks (DSBs). In the absence of a functional homologous recombination pathway to repair these DSBs, the cell undergoes apoptosis.

The stereospecificity of **NMS-P515** is a key feature, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.^[2] This is attributed to the specific interactions of the isoindolinone core within the nicotinamide binding pocket of PARP1.^[2]

PARP1 Signaling Pathway in DNA Single-Strand Break Repair





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- To cite this document: BenchChem. [NMS-P515: A Technical Guide to a Stereospecific PARP1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8609429#what-is-nms-p515-parp1-inhibitor]

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